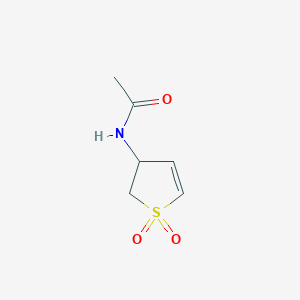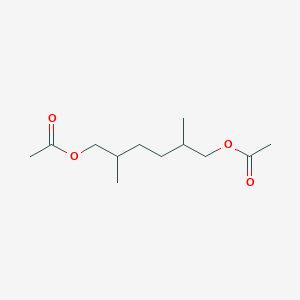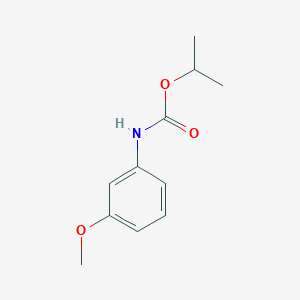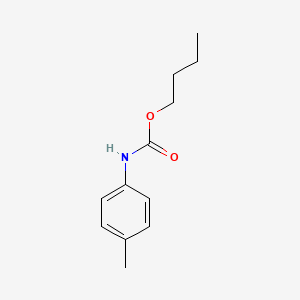
3-Acetamido-2,3-dihydrothiophene 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Acetamido-2,3-dihydrothiophene 1,1-dioxide is an organic compound with the molecular formula C6H9NO3S and a molecular weight of 175.208 g/mol It is a derivative of thiophene, a sulfur-containing heterocycle, and features an acetamido group and a sulfone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetamido-2,3-dihydrothiophene 1,1-dioxide typically involves the oxidation of 3-acetamido-2,3-dihydrothiophene. One common method is the use of oxidizing agents such as hydrogen peroxide or peracids in the presence of a catalyst. The reaction is usually carried out in an organic solvent like acetone or dichloromethane at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method ensures higher efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further enhance the production process.
Chemical Reactions Analysis
Types of Reactions
3-Acetamido-2,3-dihydrothiophene 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfone group back to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the acetamido group or the thiophene ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, peracids.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, halides.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Thiols, sulfides.
Substitution Products: Various substituted thiophenes and acetamido derivatives.
Scientific Research Applications
3-Acetamido-2,3-dihydrothiophene 1,1-dioxide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Acetamido-2,3-dihydrothiophene 1,1-dioxide involves its interaction with various molecular targets. The acetamido group can form hydrogen bonds with biological molecules, while the sulfone moiety can participate in redox reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3-Amino-2,3-dihydrothiophene 1,1-dioxide: Similar structure but with an amino group instead of an acetamido group.
3-Phenyl-2,3-dihydrothiophene 1,1-dioxide: Contains a phenyl group, leading to different chemical properties.
3-Butoxy-2,3-dihydrothiophene 1,1-dioxide: Features a butoxy group, affecting its solubility and reactivity.
Uniqueness
3-Acetamido-2,3-dihydrothiophene 1,1-dioxide is unique due to its combination of an acetamido group and a sulfone moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
84703-38-8 |
|---|---|
Molecular Formula |
C6H9NO3S |
Molecular Weight |
175.21 g/mol |
IUPAC Name |
N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)acetamide |
InChI |
InChI=1S/C6H9NO3S/c1-5(8)7-6-2-3-11(9,10)4-6/h2-3,6H,4H2,1H3,(H,7,8) |
InChI Key |
DSBAHVAPNSAYLG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1CS(=O)(=O)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[2-(1,3-Dithian-2-yl)ethyl]-2-methyl-1,3-dithiane](/img/structure/B11958267.png)











